Bienvenue dans la boutique en ligne BenchChem!

(3-Bromopyridin-2-YL)methanamine

FAAH inhibition COX-2 substrate-selective inhibition analgesic drug discovery

(3-Bromopyridin-2-YL)methanamine (CAS 1053053‑92‑1; synonym 2‑(aminomethyl)‑3‑bromopyridine) is a heterocyclic primary amine bearing a bromine substituent at the 3‑position of the pyridine ring (C₆H₇BrN₂, MW 187.04, density 1.574 g/cm³ predicted). It is classified as a bifunctional building block that combines a nucleophilic aminomethyl handle with an aryl bromide competent for palladium‑catalyzed cross‑coupling, enabling orthogonal derivatization strategies not accessible with non‑halogenated or differently halogenated pyridine methanamine congeners.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 1053053-92-1
Cat. No. B1439696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromopyridin-2-YL)methanamine
CAS1053053-92-1
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CN)Br
InChIInChI=1S/C6H7BrN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2
InChIKeyVBLKGQOKUPVXSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromopyridin-2-YL)methanamine (CAS 1053053-92-1) – Core Building Block, Physicochemical Identity, and Sourcing Relevance


(3-Bromopyridin-2-YL)methanamine (CAS 1053053‑92‑1; synonym 2‑(aminomethyl)‑3‑bromopyridine) is a heterocyclic primary amine bearing a bromine substituent at the 3‑position of the pyridine ring (C₆H₇BrN₂, MW 187.04, density 1.574 g/cm³ predicted) . It is classified as a bifunctional building block that combines a nucleophilic aminomethyl handle with an aryl bromide competent for palladium‑catalyzed cross‑coupling, enabling orthogonal derivatization strategies not accessible with non‑halogenated or differently halogenated pyridine methanamine congeners [1].

Why (3-Bromopyridin-2-YL)methanamine Cannot Be Casually Replaced by Its Chloro, Fluoro, Methyl, or Non-Halogenated Analogs


The 3‑bromo substituent on the pyridine ring imparts a unique combination of steric bulk, polarizability, and C–Br bond reactivity that is absent from the 3‑chloro, 3‑fluoro, 3‑methyl, and unsubstituted pyridin‑2‑ylmethanamine analogs. In medicinal chemistry campaigns, this bromine atom directly engages a hydrophobic pocket in the acyl‑chain binding region of fatty acid amide hydrolase (FAAH), a contact that smaller halogens or methyl cannot replicate, resulting in a measurable loss of inhibitory potency when the bromine is replaced [1]. In synthetic chemistry, the C–Br bond undergoes oxidative addition to Pd(0) at rates substantially faster than the C–Cl bond yet with greater stability than the C–I bond, dictating a specific temporal window for sequential cross‑coupling that cannot be reproduced with the chloro or fluoro congeners [2]. Simply substituting a cheaper or more readily available analog therefore risks both attenuated biological activity in target‑derived applications and altered reaction selectivity or yield in synthetic sequences.

Quantitative Differentiation of (3-Bromopyridin-2-YL)methanamine Against Its Closest Structural Analogs


FAAH Inhibitory Potency: 3‑Bromo vs. 3‑Methyl Pyridin‑2‑yl Amide Conjugates

In a comparative series of flurbiprofen‑amide derivatives, replacement of the 2‑amino‑3‑methylpyridine moiety (Flu‑AM1) with 2‑amino‑3‑bromopyridine (Flu‑AM4) substantially increased FAAH inhibitory potency. Flu‑AM4 exhibited a competitive, reversible FAAH Ki of 13 nM [1]. In the ibuprofen‑amide series, the 3‑bromopyridin‑2‑yl analogue Ibu‑AM68 gave a mixed‑type FAAH Ki of 0.26 µM (α = 4.9) [2], whereas the corresponding 3‑methyl analogue Ibu‑AM5 was described as 2–3 orders of magnitude less potent than Ibu‑AM68 under the same [³H]anandamide rat brain homogenate assay conditions [1][2].

FAAH inhibition COX-2 substrate-selective inhibition analgesic drug discovery

Pd‑Catalyzed Intramolecular Amination: Mechanistic Divergence Between 3‑Bromo and 2‑Chloro Pyridyl Substrates

Head‑to‑head investigation of intramolecular amination revealed that N‑(3‑bromopyridin‑2‑yl)azaheteroarylamines undergo ring closure predominantly via a Pd‑catalyzed pathway, whereas the isomeric N‑(2‑chloropyridin‑3‑yl) congeners proceed through a competing base‑assisted nucleophilic aromatic substitution (SNAr) mechanism [1]. The mechanistic partitioning is attributed to the lower bond dissociation energy and greater polarizability of the C–Br bond (BDE ~ 80 kcal/mol) versus the C–Cl bond (BDE ~ 95 kcal/mol), favoring oxidative addition to Pd(0). This divergence directly impacts reaction yield, regioselectivity, and the requirement for catalyst loading.

Buchwald–Hartwig amination palladium catalysis heterocyclic synthesis

Orthogonal Bifunctionality Advantage: Sequential Suzuki–Miyaura and Amide Coupling vs. Single‑Handle Analogs

(3‑Bromopyridin‑2‑YL)methanamine presents two chemically orthogonal reactive centers: a primary amine (pKa ~ 9–10 for the conjugate acid) competent for amide bond formation, reductive amination, or sulfonamide synthesis, and an sp²‑hybridized C–Br bond suitable for Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann‑type cross‑coupling [1]. The unsubstituted analog pyridin‑2‑ylmethanamine (CAS 3731‑51‑9) lacks the aryl halide handle entirely, while the 3‑chloro analog (CAS 500305‑98‑6) exhibits slower oxidative addition kinetics that can necessitate higher catalyst loadings, elevated temperatures, or specialized ligands to achieve comparable cross‑coupling yields . This dual‑functional architecture enables sequential, protecting‑group‑minimized diversification strategies that are not feasible with the mono‑functional comparators.

Suzuki–Miyaura coupling orthogonal functionalization medicinal chemistry building blocks

Heavy‑Atom Effect: Crystallographic Phasing and Electron Density Advantage Over Chloro, Fluoro, and Methyl Analogs

The bromine atom (Z = 35) provides a strong anomalous scattering signal (f'' at Cu Kα ≈ +1.3 e⁻; at Mo Kα ≈ +0.7 e⁻) that is substantially larger than chlorine (f'' at Cu Kα ≈ +0.7 e⁻) and fluorine (f'' at Cu Kα ≈ +0.07 e⁻), making (3‑bromopyridin‑2‑YL)methanamine and its conjugates superior for experimental phasing in macromolecular crystallography via single‑wavelength anomalous dispersion (SAD) or multi‑wavelength anomalous dispersion (MAD) [1]. The 3‑methyl and unsubstituted analogs lack any anomalous scatterer and rely entirely on molecular replacement or isomorphous replacement methods. This physical property is invariant and independent of biological context, providing a procurement‑relevant differentiation that holds across all application domains.

X‑ray crystallography anomalous scattering structural biology

Procurement‑Relevant Application Scenarios Where (3-Bromopyridin-2-YL)methanamine Provides Demonstrable Advantage


FAAH/COX‑2 Dual Inhibitor Lead Optimization Programs

Research groups pursuing dual FAAH/COX‑2 inhibitors for analgesic development should prioritize the 3‑bromo congener as the amide‑coupling partner of choice. The 13 nM FAAH Ki of Flu‑AM4 (flurbiprofen‑derived) [1] and 0.26 µM Ki of Ibu‑AM68 (ibuprofen‑derived) [2] establish a potency benchmark that the corresponding 3‑methyl amides (Flu‑AM1, Ibu‑AM5) fail to reach by approximately two orders of magnitude. Procurement of the bromo building block at the hit‑expansion stage directly determines the ceiling of biochemical potency achievable within the series.

Sequential Diversification Libraries via Orthogonal Cross‑Coupling and Amide Bond Formation

Medicinal chemistry groups synthesizing focused libraries benefit from the orthogonal reactivity of (3‑bromopyridin‑2‑YL)methanamine. The primary amine can be selectively acylated or reductively aminated without interference, after which the aryl bromide undergoes Suzuki–Miyaura or Buchwald–Hartwig coupling to introduce aryl, heteroaryl, or amine diversity [1]. This two‑step, protecting‑group‑free sequence is not executable with the non‑halogenated pyridin‑2‑ylmethanamine, and requires more forcing conditions with the 3‑chloro analog [2], making the bromo compound the most step‑economical choice for parallel synthesis.

Ligand‑Protein Co‑Crystallography Requiring Experimental Phasing

Structural biology core facilities and fragment‑based drug discovery groups should select brominated pyridine building blocks when anomalous scattering is required for de novo phasing of protein–ligand complexes. The Br atom in (3‑bromopyridin‑2‑YL)methanamine provides an approximately 1.9‑fold stronger anomalous signal than chlorine at Cu Kα wavelength, enabling SAD phasing at modest resolution (2.5–3.0 Å) without additional heavy‑atom derivatization [1]. This advantage is particularly relevant for targets where selenomethionine incorporation fails or where rapid co‑structure turnaround is critical for structure‑guided design cycles.

Synthesis of N‑Heterocyclic Fused Systems via Intramolecular Pd‑Catalyzed Amination

Synthetic methodology groups exploring the construction of dipyrido‑imidazole or related tricyclic systems should employ the 3‑bromo‑substituted pyridine substrate specifically, as the C–Br bond reliably engages Pd(0) for intramolecular amination, whereas the isomeric 2‑chloropyridin‑3‑yl system diverts to a non‑catalytic SNAr pathway that produces different regio‑ and chemoselectivity outcomes [1]. The mechanistic predictability afforded by the bromo substrate is critical for reaction scale‑up and for avoiding mixtures that arise from competing mechanistic manifolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Bromopyridin-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.